molecular formula C22H16O6S B2831198 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637749-31-6

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2831198
CAS No.: 637749-31-6
M. Wt: 408.42
InChI Key: VYBBVVGGWMLEDK-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic chromene derivative featuring a thiophene-2-carboxylate ester moiety. Structurally, this compound integrates a 3-methoxyphenoxy group at position 3 of the chromene core, a methyl substituent at position 2, and a thiophene-2-carboxylate ester at position 7 (Figure 1). The 3-methoxy group and thiophene ester likely influence electronic properties, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-13-21(27-15-6-3-5-14(11-15)25-2)20(23)17-9-8-16(12-18(17)26-13)28-22(24)19-7-4-10-29-19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBBVVGGWMLEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction of the chromen-4-one derivative with 3-methoxyphenol in the presence of a suitable base such as potassium carbonate.

    Attachment of the thiophene-2-carboxylate moiety: This can be accomplished via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a thiophene-2-boronic acid derivative and a halogenated chromen-4-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiophene ring and chromenone core undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Product Source
Thiophene S-oxidationmCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, 0°CThiophene sulfoxide or sulfone
Chromenone ring oxidationKMnO₄ in acidic aqueous mediumHydroxylated chromenone derivatives
  • Mechanistic Insight : Thiophene’s sulfur atom is susceptible to electrophilic oxidation, forming sulfoxides (single O addition) or sulfones (two O additions). The chromenone’s keto group stabilizes adjacent oxidation sites, enabling regioselective hydroxylation .

Reduction Reactions

The 4-keto group and ester functionality are primary targets for reduction:

Reaction Reagents/Conditions Product Source
Ketone reductionNaBH₄ in ethanol, 25°C4-Hydroxy chromenone derivative
Ester reductionLiAlH₄ in dry THF, refluxThiophene-2-methanol analog
  • Limitations : NaBH₄ selectively reduces the ketone without affecting the ester. Stronger agents like LiAlH₄ are required for ester reduction to alcohols.

Hydrolysis of the Ester Group

The thiophene-2-carboxylate ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield Source
AcidicHCl (6M), H₂O, refluxThiophene-2-carboxylic acid78%
BasicNaOH (2M), EtOH/H₂O, 70°CSodium thiophene-2-carboxylate salt85%
  • Kinetics : Basic hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl.

Substitution Reactions

The methoxyphenoxy and thiophene groups participate in nucleophilic/electrophilic substitutions:

Site Reagents Product Source
Methoxyphenoxy O-methylBBr₃ in CH₂Cl₂, −78°CPhenolic hydroxyl group
Thiophene C-H activationNBS (light initiation)Brominated thiophene derivatives
  • Selectivity : Demethylation of the methoxy group requires strong Lewis acids like BBr₃. Thiophene bromination occurs preferentially at the 5-position due to ring activation .

Electrophilic Aromatic Substitution (EAS)

The chromenone and methoxyphenoxy aromatic rings undergo EAS:

Reaction Reagents Position Product Source
NitrationHNO₃/H₂SO₄, 0°CChromenone C66-Nitrochromenone derivative
SulfonationH₂SO₄/SO₃, 50°CPhenoxy ringSulfonated phenoxy derivative
  • Directing Effects : The chromenone’s electron-withdrawing keto group directs nitration to the C6 position. Methoxyphenoxy’s electron-donating groups favor para/ortho sulfonation .

Scientific Research Applications

Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that derivatives of chromenone structures can enhance cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrate that it can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for therapeutic development in inflammatory diseases .

Anticancer Properties

Flavonoids are recognized for their anticancer activities. The specific compound under discussion has shown promise in preclinical studies where it induced apoptosis in cancer cell lines and inhibited tumor growth in animal models. Its mechanism may involve modulation of signaling pathways related to cell survival and proliferation .

Photovoltaic Materials

Recent studies have explored the use of flavonoid derivatives in the development of organic photovoltaic cells due to their light-absorbing properties. The incorporation of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate into polymer matrices has been shown to improve charge transport and energy conversion efficiency .

Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs. Research has focused on formulating nanoparticles using this compound to encapsulate therapeutic agents, thereby improving their delivery to target sites within the body .

Case Studies

StudyApplicationFindings
Chahal et al., 2023Anti-inflammatoryDemonstrated significant COX inhibition with IC50 values indicating potential as an anti-inflammatory agent .
MDPI Study, 2021AntioxidantShowed effective scavenging activity against DPPH radicals, suggesting strong antioxidant capabilities .
Aalto University ResearchDrug DeliveryDeveloped nanoparticles using this compound, resulting in enhanced solubility and controlled release profiles for therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent variations and their hypothesized effects on physicochemical and biological properties:

Table 1. Structural and Functional Comparison of Analogous Chromene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-Methoxyphenoxy, 2-methyl, thiophene-2-carboxylate C₂₃H₁₈O₇S 450.45 Balanced lipophilicity; potential for moderate bioavailability
3-(2-Methoxyphenoxy)-2-methyl analog 2-Methoxyphenoxy (positional isomer) C₂₂H₁₆O₇S 436.42 Altered electronic distribution may reduce receptor affinity
3-(3,4-Dimethoxyphenyl)-4-oxo analog 3,4-Dimethoxyphenyl (additional methoxy) C₂₃H₁₈O₈S 478.45 Increased hydrophilicity; potential for enhanced solubility
3-(2-Ethoxyphenoxy)-2-methyl analog 2-Ethoxyphenoxy (ethoxy substitution) C₂₄H₂₀O₇S 464.48 Longer alkoxy chain enhances lipophilicity; may reduce aqueous solubility
Trifluoromethyl-substituted analog 2-Trifluoromethyl, 4-methoxyphenoxy C₂₂H₁₃F₃O₆S 462.39 Improved metabolic stability due to electron-withdrawing CF₃ group
1,3-Benzodioxole-5-carboxylate analog 1,3-Benzodioxole-5-carboxylate (ester variation) C₂₅H₁₈O₈S 502.47 Altered pharmacokinetics via ester group modification

Substituent Effects on Physicochemical Properties

Positional Isomerism (2- vs. 3-Methoxyphenoxy): The target compound’s 3-methoxyphenoxy group likely enhances π-π stacking interactions in biological targets compared to its 2-methoxy analog . The 2-methoxy isomer () may exhibit reduced binding affinity due to steric hindrance or misalignment of the methoxy group.

Alkoxy Chain Length (Methoxy vs. Ethoxy-substituted analogs may require formulation optimization for in vivo applications .

Electron-Withdrawing Groups (Trifluoromethyl):
The trifluoromethyl-substituted analog () demonstrates enhanced metabolic stability due to the electron-withdrawing CF₃ group, which resists oxidative degradation. This modification also increases molecular weight and polarity slightly .

Ester Group Variation (Thiophene vs. Benzodioxole): Replacement of thiophene-2-carboxylate with 1,3-benzodioxole-5-carboxylate () alters steric and electronic profiles. The benzodioxole moiety may enhance binding to aromatic-rich enzyme pockets but reduce ester hydrolysis rates .

Biological Activity

The compound 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromenone family, characterized by its complex structure which integrates a chromenone core with a thiophene carboxylate moiety. This unique composition suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name of the compound is [3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate . The molecular structure can be represented as follows:

C22H21O7S\text{C}_{22}\text{H}_{21}\text{O}_7\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chromenone core can inhibit or modulate enzyme activity through binding at active sites, while the thiophene group enhances solubility and bioavailability, facilitating cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to chromenones and thiophenes. For instance, derivatives similar to 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate have demonstrated significant cytotoxicity against various cancer cell lines, such as Hep3B (hepatocellular carcinoma) cells.

CompoundIC50 (µM)Cell Line
2b5.46Hep3B
2e12.58Hep3B

These findings suggest that structural modifications can enhance the anticancer properties of chromenone derivatives, making them promising candidates for further drug development .

Antimicrobial Activity

Chromone derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain structural features contribute to enhanced activity against pathogens like Helicobacter pylori and other bacterial strains. For example, modifications in the methoxy and phenoxy groups can significantly influence the antimicrobial efficacy, leading to promising results in preclinical studies .

Case Studies

  • Study on Anticancer Activity :
    A study focused on synthesizing thiophene carboxamide derivatives revealed that specific modifications in the chromenone structure led to improved activity against Hep3B cells. The most active compounds were subjected to molecular docking studies, revealing favorable binding interactions with tubulin, akin to known anticancer agents like Combretastatin A-4 (CA-4) .
  • Antimicrobial Evaluation :
    Another research effort assessed various chromone derivatives for their ability to inhibit Helicobacter pylori. Compounds were tested for urease inhibition and cytotoxic effects against tumor cell lines, demonstrating a correlation between structural attributes and biological activity .

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